molecular formula C9H10O2 B13171971 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid

3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid

Cat. No.: B13171971
M. Wt: 150.17 g/mol
InChI Key: HXBDYJGLGZYJIU-UHFFFAOYSA-N
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Description

3-(BICYCLO[310]HEXAN-3-YL)PROP-2-YNOICACID is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid and strained bicyclo[310]hexane ring system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:

    Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.

    Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.

Industrial Production Methods

Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID is unique due to its combination of a bicyclic core and a prop-2-ynoic acid moiety. This dual functionality imparts distinct reactivity and potential for diverse applications in various fields. The rigid structure enhances binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid

InChI

InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11)

InChI Key

HXBDYJGLGZYJIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)C#CC(=O)O

Origin of Product

United States

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